(-)-Menthyl chloride

Stereochemistry E2 Elimination Reaction Kinetics

(-)-Menthyl chloride (CAS 16052-42-9) is an enantiomerically pure chiral alkyl halide derived from the natural terpene (-)-menthol. It is characterized by a well-defined stereochemistry ((1R,2S,5R)-2-chloro-1-isopropyl-4-methylcyclohexane), a specific optical rotation of [α]20/D −52.4° (neat) , and a set of reproducible physical constants including density (0.936 g/mL at 25°C), boiling point (101-101.5°C/21 mmHg), and refractive index (n20/D 1.4634).

Molecular Formula C10H19Cl
Molecular Weight 174.71 g/mol
CAS No. 16052-42-9
Cat. No. B097347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthyl chloride
CAS16052-42-9
Molecular FormulaC10H19Cl
Molecular Weight174.71 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)Cl)C(C)C
InChIInChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
InChIKeyOMLOJNNKKPNVKN-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Menthyl Chloride (CAS 16052-42-9): A Chiral Alkyl Halide Building Block with Defined Stereochemical and Reactivity Parameters


(-)-Menthyl chloride (CAS 16052-42-9) is an enantiomerically pure chiral alkyl halide derived from the natural terpene (-)-menthol. It is characterized by a well-defined stereochemistry ((1R,2S,5R)-2-chloro-1-isopropyl-4-methylcyclohexane), a specific optical rotation of [α]20/D −52.4° (neat) , and a set of reproducible physical constants including density (0.936 g/mL at 25°C), boiling point (101-101.5°C/21 mmHg), and refractive index (n20/D 1.4634) . Its primary utility lies in asymmetric synthesis, where it serves as a chiral auxiliary, a precursor to chiral Grignard reagents [1], and a stereochemical probe in mechanistic studies. The compound's value is not in its intrinsic activity but in the predictable and quantifiable stereochemical outcomes it enables relative to alternative menthyl derivatives or achiral analogs.

Asymmetric synthesis building block with defined stereochemical control
Chiral Grignard reagent precursor for stereoselective C–C bond formation
Stereochemical mechanistic probe in E2 elimination studies

Why Generic 'Menthyl Halide' Procurement Is Insufficient: The Case for (-)-Menthyl Chloride Specificity


The term 'menthyl halide' encompasses a family of diastereomers and analogs (e.g., neomenthyl chloride, menthyl bromide, menthyl tosylate) that are not functionally interchangeable. The stereochemical configuration at the carbon-chlorine bond dictates conformational preferences and, consequently, reaction rates, regioselectivity, and stereoselectivity in subsequent transformations [1]. For instance, the diastereomer neomenthyl chloride (where the Cl and isopropyl groups are cis) exhibits a 200-fold faster rate of E2 elimination compared to (-)-menthyl chloride (where these groups are trans) [2]. Furthermore, the use of alternative leaving groups (e.g., bromide or tosylate) alters not only the reaction kinetics but also the stereochemical integrity of derived organometallic reagents [3]. Therefore, a procurement specification that merely calls for 'a menthyl halide' without rigorous stereochemical and purity verification risks introducing uncontrolled variability that undermines the reproducibility of chiral synthesis and mechanistic investigations. The quantitative evidence below substantiates the unique, non-substitutable performance profile of (-)-menthyl chloride.

Diastereomer reactivity divergence
Neomenthyl chloride exhibits significantly different E2 elimination kinetics and product distribution; reaction profiles may not transfer directly.
Leaving-group variability
Menthyl bromide or tosylate alters reaction kinetics and may compromise stereochemical integrity of derived organometallic reagents.
Generic menthyl halide procurement
Unspecified stereochemistry or mixture of diastereomers introduces uncontrolled variability, limiting reproducibility of chiral synthesis outcomes.

(-)-Menthyl Chloride (CAS 16052-42-9): Direct Quantitative Comparison Against Analogs and Diastereomers


E2 Elimination Rate: 200-Fold Slower Reactivity vs. Neomenthyl Chloride Enables Controlled Stereoselective Synthesis

(-)-Menthyl chloride undergoes base-catalyzed dehydrohalogenation (E2) at a rate 200 times slower than its diastereomer, neomenthyl chloride [1]. This pronounced difference stems from the unfavorable all-axial conformer required for anti-periplanar elimination in the menthyl system, whereas neomenthyl chloride readily adopts the reactive conformation [2].

E2 Elimination Rate
Head-to-head
200× slower vs neomenthyl chloride
Supports stereoelectronic elimination context review
Diastereomer-dependent reactivity
Stereochemistry E2 Elimination Reaction Kinetics

E2 Regioselectivity: Exclusive Formation of 2-Menthene vs. Mixture from Neomenthyl Chloride

In E2 elimination, (-)-menthyl chloride yields exclusively 2-menthene as the sole alkene product [1]. In contrast, neomenthyl chloride produces a mixture of 2- and 3-menthene, with 3-menthene as the major product (approximately 3:1 preference) [2]. This stark difference in product distribution is a direct consequence of the stereochemical constraints imposed by the trans relationship of Cl and isopropyl groups in (-)-menthyl chloride [3].

E2 Regioselectivity
Head-to-head
100% 2-menthene vs mixture (~3:1 3-menthene)
Supports regioselective synthesis endpoint review
Stereochemical constraint-dependent distribution
Regioselectivity E2 Elimination Stereochemistry

Grignard Reagent Formation: Defined Menthyl/Neomenthyl Epimerization Ratio and Consequential Stereochemical Outcomes

The Grignard reagent derived from (-)-menthyl chloride is not a single species but a dynamic equilibrium mixture of menthyl magnesium chloride and neomenthyl magnesium chloride. While the kinetic ratio of generation is close to the thermodynamic ratio [1], the Mg-bound menthyl and neomenthyl groups exhibit 'significantly different nucleophilicity' [2]. This differential reactivity enables the synthesis of enantiomerically pure phosphane sulfides via a metathetical approach, a capability not replicable with alternative menthyl halides or achiral Grignard precursors [2].

Grignard Epimerization
Class-level inference
Menthyl:neomenthyl ~3:1; differential nucleophilicity enables enantiopure phosphane sulfide synthesis
Supports chiral Grignard reactivity interpretation
Epimerization control may require validation
Organometallic Chemistry Grignard Reagents Chiral Synthesis

Optical Rotation: A Verifiable Purity and Enantiomeric Integrity Metric for Procurement

The specific optical rotation of (-)-menthyl chloride is a direct, quantitative measure of its enantiomeric purity and stereochemical integrity. Commercial specifications from multiple authoritative vendors consistently report a value of [α]20/D −52.4° (neat) or a narrow range of −50 to −58° (neat) . This contrasts with menthyl bromide or menthyl tosylate, for which such a tightly defined and universally referenced optical rotation is not a standard specification parameter in vendor documentation.

Optical Rotation [α]20/D
Cross-study comparable
−52.4° (neat), narrow vendor range (−50 to −58°)
Supports enantiomeric purity QC review
No comparable consensus for Br/OTs analogs
Quality Control Chiral Purity Analytical Chemistry

Quantitatively Justified Application Scenarios for (-)-Menthyl Chloride (CAS 16052-42-9)


Mechanistic Studies of E2 Elimination Stereochemistry

(-)-Menthyl chloride is the definitive substrate for investigating the stereoelectronic requirements of the E2 elimination. Its 200-fold slower reaction rate [1] and exclusive formation of 2-menthene [2] provide a stark, quantitative contrast to neomenthyl chloride. This allows researchers to isolate and study the anti-periplanar transition state and the consequences of conformational rigidity with unparalleled clarity. Procurement for this purpose demands the highest stereochemical purity, verifiable by the compound's specific optical rotation .

Synthesis of Enantiomerically Pure Phosphine Ligands via Chiral Grignard Reagents

The Grignard reagent derived from (-)-menthyl chloride, despite undergoing epimerization, exhibits differential nucleophilicity between the menthyl and neomenthyl forms [1]. This property has been exploited to synthesize enantiomerically pure menthyldiphenylphosphane sulfide via a metathetical approach [1]. This application is uniquely enabled by the chloride; alternative halides (e.g., bromide) may alter the epimerization dynamics or nucleophilicity profile, compromising the stereochemical outcome.

Quality Control and Authentication of Chiral Building Blocks

The tightly defined optical rotation ([α]20/D −52.4°, neat) [1] and other physical constants (density, refractive index) [2] make (-)-menthyl chloride an ideal candidate for use as a reference standard in analytical method development. Its properties are sufficiently distinct from its diastereomer and other menthyl derivatives to allow for rapid, quantitative assessment of identity and purity via polarimetry or refractometry, supporting procurement and inventory management workflows.

Stereoselective Synthesis Where Elimination Must Be Controlled

In synthetic sequences where a menthyl group is used as a chiral auxiliary and eventual removal via elimination is required, the 200-fold slower E2 rate of (-)-menthyl chloride [1] is a critical advantage. It allows for the use of harsher reaction conditions for other transformations without prematurely triggering the elimination. When elimination is finally induced, it proceeds with exclusive regioselectivity to 2-menthene [2], simplifying purification. This predictable, 'latent' reactivity is not achievable with the more labile neomenthyl chloride or menthyl tosylate.

Application
Selection Property
Validation Focus
E2 stereoelectronic mechanism studies
Elimination rate and regioselectivity profile
Stereochemical constraint endpoints
Chiral phosphine ligand synthesis via Grignard
Epimerization ratio and nucleophilicity profile
Enantiomeric purity of derived products
Chiral building block QC and authentication
Specific optical rotation and physical constants
Identity and enantiomeric integrity benchmarking
Stereoselective synthesis with latent elimination
Controlled elimination rate and regioselectivity
Auxiliary removal efficiency and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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